molecular formula C8H9BrN6O B4337597 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE

Cat. No.: B4337597
M. Wt: 285.10 g/mol
InChI Key: XGYPQIHAOVNEIT-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, connected to a triazole ring via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 4H-1,2,4-triazole-4-ylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE is unique due to its specific combination of a pyrazole ring with a bromine and methyl substitution, linked to a triazole ring via an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN6O/c1-6-7(9)2-14(12-6)3-8(16)13-15-4-10-11-5-15/h2,4-5H,3H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYPQIHAOVNEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE
Reactant of Route 6
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)ACETAMIDE

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